molecular formula C16H21NO3 B12474688 3-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid

3-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid

Cat. No.: B12474688
M. Wt: 275.34 g/mol
InChI Key: PQDWBZGKOXNMSZ-UHFFFAOYSA-N
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Description

(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a piperidine moiety and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Formation of the Phenyl Ring: The phenyl ring is constructed through aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the piperidine and methoxy-substituted phenyl ring with a prop-2-enoic acid moiety under specific conditions, such as the use of palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H21NO3/c1-20-15-7-5-13(6-8-16(18)19)11-14(15)12-17-9-3-2-4-10-17/h5-8,11H,2-4,9-10,12H2,1H3,(H,18,19)

InChI Key

PQDWBZGKOXNMSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCCC2

Origin of Product

United States

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